methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzothiophene core linked to a hydroxyethyl carbamoyl group and a benzoate ester. Its structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-27-20(26)12-6-8-13(9-7-12)22-19(25)18(24)21-10-16(23)15-11-28-17-5-3-2-4-14(15)17/h2-9,11,16,23H,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJGWZFODCSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common route includes the formation of the benzothiophene core, followed by functionalization to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the methyl benzoate ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions on the benzothiophene ring could introduce various functional groups .
Scientific Research Applications
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues from Quinoline and Benzothiazine Families
The compound shares structural motifs with quinoline- and benzothiazine-derived esters reported in the literature. Key comparisons include:
Key Observations :
- Synthetic Complexity: The target compound’s benzothiophene core introduces challenges akin to benzothiazine derivatives, where post-cyclization modifications risk isomer formation and reduced yields due to competing reaction centers . In contrast, quinoline-based compounds (e.g., C1–C7) employ pre-functionalized starting materials, enabling higher yields (65–85%) and unambiguous structures .
Physicochemical and Spectral Properties
While spectral data (e.g., 1H NMR, HRMS) for the target compound are unavailable, quinoline analogues (C1–C7) exhibit distinct proton environments:
- Quinoline protons resonate at δ 8.2–8.5 ppm (aromatic), while ester methyl groups appear at δ 3.8–3.9 ppm .
- Benzothiazine derivatives show characteristic shifts for sulfonyl (δ 3.3–3.5 ppm) and hydroxyl groups (δ 10–12 ppm) .
Implications : The benzothiophene core in the target compound may produce unique shifts (e.g., thiophene protons at δ 7.0–7.5 ppm), while the ester and carbamoyl groups would mirror trends in C1–C5.
Biological Activity
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiophene moiety, a hydroxyethyl group, and a carbamate functional group. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is C_{18}H_{20}N_{2}O_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Interaction studies reveal that it binds to various receptors, potentially modulating signaling pathways associated with inflammation and cancer.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo. |
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |
| Neuroprotective | Protects neuronal cells from oxidative damage, indicating potential for neurodegenerative diseases. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptosis markers (e.g., caspase activation) .
- Anti-inflammatory Mechanism : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive functions and reduced amyloid-beta plaque formation, suggesting its potential role in neuroprotection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling a benzothiophene-derived intermediate with a carbamoyl-formamido benzoate precursor. Key steps include:
- Step 1 : Activation of carboxylic acid groups using reagents like EDCl/HOBt to facilitate amide bond formation .
- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate intermediates .
- Step 3 : Final purification via recrystallization or preparative HPLC.
- Critical Parameters : Monitor reaction progress using TLC or LC-MS. Adjust solvent polarity to minimize byproducts .
Q. How should researchers handle safety risks associated with this compound?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR : H and C NMR to confirm backbone structure and functional groups (e.g., ester, amide, benzothiophene).
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm) and N-H bonds (~3300 cm) .
- HRMS : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Design Strategies :
-
Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -CN) to the benzothiophene moiety to modulate electronic properties and receptor binding .
-
Hybrid Analogues : Replace the benzoate ester with a thiophene or pyrimidine ring to alter metabolic stability (see Table 1) .
Table 1 : Bioactivity Trends in Structural Analogues
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Validation Framework :
Assay Standardization : Use cell lines with consistent passage numbers (e.g., HeLa, <P20) and control compounds (e.g., doxorubicin for cytotoxicity) .
Dose-Response Curves : Generate EC/IC values with ≥3 technical replicates to ensure reproducibility .
Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinities .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?
- Approach :
- Degradation Studies : Expose the compound to UV light (λ=254 nm) and analyze degradation products via LC-QTOF-MS to assess photostability .
- Aquatic Toxicity : Use Daphnia magna (OECD Test 202) to evaluate acute toxicity (48-h LC) .
Q. How can crystallography aid in understanding this compound’s reactivity?
- Crystal Structure Analysis :
- Technique : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ=0.71073 Å) to resolve bond angles and packing interactions .
- Key Insights : Hydrogen bonding between the amide N-H and ester carbonyl groups may stabilize the solid-state conformation, influencing solubility .
Methodological Notes
- Contradictory Data : Cross-validate using orthogonal techniques (e.g., NMR + HRMS for purity; SPR + cellular assays for bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
